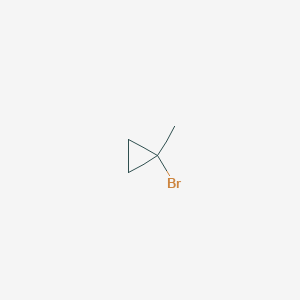

1-Bromo-1-methylcyclopropane

Descripción general

Descripción

1-Bromo-1-methylcyclopropane is an organic compound with the molecular formula C4H7Br. It is a derivative of cyclopropane, where one hydrogen atom is replaced by a bromine atom and another by a methyl group. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in organic chemistry research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-1-methylcyclopropane can be synthesized through various methods. One common approach involves the reaction of 1-methylcyclopropanol with phosphorus tribromide (PBr3), which replaces the hydroxyl group with a bromine atom . Another method includes the addition of bromine to 1-methylcyclopropene under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves the bromination of 1-methylcyclopropane using bromine or hydrogen bromide in the presence of a catalyst. This process is carried out under controlled temperature and pressure to ensure high yield and purity .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom serves as a leaving group, enabling substitution reactions with nucleophiles. The strained cyclopropane ring influences the reaction pathway, favoring Sₙ2 mechanisms due to steric constraints.

Common Reagents and Products

| Reagent | Conditions | Major Product |

|---|---|---|

| NaOH (aqueous) | Polar solvent, 25°C | 1-Methylcyclopropanol |

| KCN | DMSO, 60°C | 1-Methylcyclopropyl cyanide |

| NH₃ (excess) | Et₂O, -10°C | 1-Methylcyclopropylamine |

Key Observations

-

Reaction rates are slower compared to linear alkyl bromides due to steric hindrance from the cyclopropane ring .

-

No evidence of carbocation intermediates (Sₙ1 pathway) under standard conditions .

Elimination Reactions

Under basic conditions, 1-bromo-1-methylcyclopropane undergoes dehydrohalogenation to form 1-methylcyclopropene.

Mechanistic Pathway

-

Base Abstraction : A strong base (e.g., KOtBu) abstracts a β-hydrogen.

-

Concerted Elimination : Simultaneous departure of Br⁻ and formation of a double bond yields cyclopropene.

Reaction Conditions

Radical-Mediated Reactions

The compound participates in free-radical pathways under specific conditions, such as UV light or peroxide initiation.

Example: Bromine Atom Transfer

-

Reagent : HBr with peroxide (e.g., H₂O₂)

-

Product : 1,1-Dibromo-1-methylcyclopropane

-

Mechanism : Radical chain propagation involving bromine radicals .

Notable Limitation

-

Radical pathways are less common for HCl due to the higher bond dissociation energy of HCl (103 kcal/mol vs. 87 kcal/mol for HBr) .

Ring-Opening Reactions

The cyclopropane ring can open under extreme conditions, such as high temperatures or strong acids.

Acid-Catalyzed Ring Opening

-

Reagent : H₂SO₄ (conc.)

-

Product : 3-Bromo-2-methylpropene

-

Mechanism : Protonation of the cyclopropane ring induces strain relief via cleavage of a C–C bond .

Comparative Reactivity with Analogues

| Compound | Reactivity Profile | Major Difference |

|---|---|---|

| 1-Bromo-1-methylcyclopentane | Slower substitution due to reduced ring strain | Larger ring minimizes steric effects |

| 1-Bromo-1-methylcyclobutane | Intermediate reactivity | Balance of strain and stability |

Key Research Findings

-

Carbocation Stability : No detectable carbocation intermediates during substitution, as confirmed by NMR kinetics .

-

Stereochemical Outcomes : Flat carbocation intermediates (if formed) lead to racemic mixtures in nucleophilic attacks .

-

Thermal Stability : Decomposes at >150°C via radical pathways, forming cyclopropene and HBr .

Aplicaciones Científicas De Investigación

1-Bromo-1-methylcyclopropane has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-Bromo-1-methylcyclopropane involves its reactivity due to the strained three-membered ring structure of cyclopropane. This strain makes the compound highly reactive, particularly in substitution and elimination reactions. The bromine atom, being a good leaving group, facilitates these reactions by making the carbon atom more electrophilic .

Comparación Con Compuestos Similares

1-Bromo-1-methylcyclopentane: Similar in structure but with a five-membered ring.

1-Bromo-1-methylcyclobutane: Similar in structure but with a four-membered ring.

1-Bromo-1-methylcyclohexane: Similar in structure but with a six-membered ring.

Uniqueness: 1-Bromo-1-methylcyclopropane is unique due to its three-membered ring, which imparts significant ring strain and reactivity compared to its larger ring analogs. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for synthesizing strained ring systems .

Actividad Biológica

1-Bromo-1-methylcyclopropane (C4H7Br) is an organic compound characterized by its unique cyclopropane structure, where a bromine atom and a methyl group are substituted on the cyclopropane ring. This compound has garnered interest in both organic chemistry and biological research due to its distinctive reactivity and potential applications.

- Molecular Formula : C4H7Br

- Molecular Weight : 151.00 g/mol

- Boiling Point : Approximately 90°C

- Density : 1.39 g/cm³

The presence of the bromine atom contributes significantly to the compound's reactivity, making it a suitable candidate for various chemical reactions including substitution and elimination processes.

The biological activity of this compound is largely attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the bromine atom, which acts as a good leaving group. The strained three-membered ring structure of cyclopropanes enhances their reactivity, allowing them to interact with biological molecules.

Key Reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of various biologically relevant compounds.

- Elimination Reactions : Under certain conditions, this compound can undergo elimination reactions to form alkenes, which can further participate in biological processes.

Case Studies and Research Findings

- Antimicrobial Activity : A study investigated the antimicrobial properties of halogenated cyclopropanes, including this compound. The results indicated that compounds with halogen substituents exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was suggested to involve disruption of bacterial cell membranes due to the lipophilic nature of the compounds.

- Cytotoxicity Studies : Research conducted on the cytotoxic effects of various brominated compounds revealed that this compound showed moderate cytotoxicity in cancer cell lines. The study highlighted the potential use of this compound as a lead structure for developing new anticancer agents, particularly through mechanisms involving apoptosis induction.

- Neurotoxic Effects : Another investigation focused on the neurotoxic potential of halogenated cyclopropanes. It was found that exposure to this compound resulted in altered neurotransmitter levels in neuronal cultures, suggesting possible neurotoxic effects that warrant further exploration.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 1-Bromo-1-methylcyclobutane | Four-membered ring | Moderate antibacterial effects |

| 1-Bromo-2-methylpropane | Aliphatic | Low cytotoxicity |

| 1-Bromo-2-methylcyclopropane | Cyclopropane | High reactivity but low biological activity |

The data indicate that while structural similarities exist among these compounds, their biological activities can vary significantly based on their functional groups and ring strain.

Propiedades

IUPAC Name |

1-bromo-1-methylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br/c1-4(5)2-3-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNMAPJTGKYTHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564805 | |

| Record name | 1-Bromo-1-methylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50915-27-0 | |

| Record name | 1-Bromo-1-methylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.